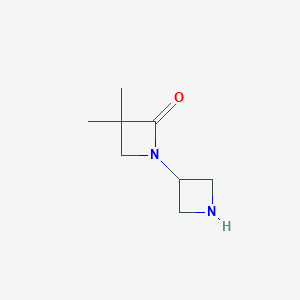

1-(Azetidin-3-yl)-3,3-dimethylazetidin-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of azetidin-2-ones and related structures often involves strategies that capitalize on the reactivity of the four-membered ring. For instance, 3,3-diarylazetidines have been prepared from N-Cbz azetidinols through a calcium(II)-catalyzed Friedel-Crafts alkylation of (hetero)aromatics and phenols, highlighting the role of the N-Cbz group in stabilizing intermediate carbocations on the four-membered ring (Denis et al., 2018). This method demonstrates the strategic use of catalysis and protective groups in facilitating complex transformations.

Molecular Structure Analysis

The molecular structure of 1-(Azetidin-3-yl)-3,3-dimethylazetidin-2-one and related compounds is characterized by the strained azetidinone ring. This strain contributes to the reactivity and serves as a synthon for constructing diverse organic molecules. The azetidin-2-one core, a cyclic lactam, is a versatile intermediate for synthesizing aromatic beta-amino acids, peptides, and other derivatives, exploiting the beta-lactam synthon method for the synthesis of compounds lacking the beta-lactam ring but retaining biological significance (Deshmukh et al., 2004).

Chemical Reactions and Properties

Azetidine derivatives engage in a variety of chemical reactions, including Friedel-Crafts alkylation, ring expansion, and nucleophilic substitutions, owing to the electrophilic nature of the azetidinone ring. The synthesis and manipulation of these compounds involve key reactions such as the reduction of azetidinones to form dichloroazetidines and subsequent base-induced ring contractions yielding aziridines, demonstrating the compounds' reactivity and versatility in organic synthesis (Dejaegher et al., 2002).

Applications De Recherche Scientifique

Synthesis and Structural Studies

- Synthesis Techniques: Research has explored various synthesis techniques for azetidin-3-one derivatives, including direct oxidation methods. These techniques are crucial in creating new azetidine derivatives (Morimoto, Okutani, & Masuda, 1973).

- Structural Insights: Azetidines, including azetidin-3-ones, are known for their thermal stability and reactivity with electrophiles and nucleophiles, leading to the synthesis of various useful compounds. Structural studies through X-ray crystallography have been crucial in understanding these compounds (Singh, D’hooghe, & Kimpe, 2008).

Pharmaceutical and Biological Research

- Antibacterial and Antitubercular Activities: Azetidin-2-ones, including derivatives of 1-(Azetidin-3-yl)-3,3-dimethylazetidin-2-one, have been synthesized and evaluated for their antimicrobial activities against various bacterial strains and Mycobacterium tuberculosis, offering potential in antibacterial and antitubercular therapy (Chandrashekaraiah et al., 2014).

- Potential Antileishmanial Agents: Studies have also focused on synthesizing azetidin-2-ones as potential antileishmanial agents. These studies are significant in the search for new treatments against parasitic diseases like Leishmaniasis (Singh, Al-Kahraman, Mpadi, & Yasinzai, 2012).

Chemistry and Drug Discovery

- Drug Discovery Applications: Azetidines, including 1-(Azetidin-3-yl)-3,3-dimethylazetidin-2-one, are valuable in drug discovery due to their unique chemical space. They have been used in calcium(II)-catalyzed Friedel-Crafts reactions to create drug-like compounds (Denis et al., 2018).

- Anticancer Research: Azetidin-2-ones have been studied for their structures as antimitotic compounds, showcasing their potential in anticancer research. This includes studies on different substituents and their effects on antiproliferative activity (Twamley, O’Boyle, & Meegan, 2020).

Mécanisme D'action

Target of Action

Azetidine derivatives have been known to exhibit a variety of biological activities . For instance, some azetidine derivatives are used for the preparation of pharmaceutically active agents, including the positive allosteric modulators of GABA A receptors .

Mode of Action

It’s worth noting that azetidine derivatives can interact with their targets in various ways, leading to different biological effects .

Biochemical Pathways

Azetidine derivatives have been shown to influence various biochemical pathways .

Result of Action

It’s worth noting that azetidine derivatives can have various molecular and cellular effects .

Propriétés

IUPAC Name |

1-(azetidin-3-yl)-3,3-dimethylazetidin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O/c1-8(2)5-10(7(8)11)6-3-9-4-6/h6,9H,3-5H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTFSTDZKFLXGMI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CN(C1=O)C2CNC2)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Azetidin-3-yl)-3,3-dimethylazetidin-2-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[3-cyclopropyl-4-(difluoromethyl)-6-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid](/img/structure/B2497707.png)

![3-(4-(isopentyloxy)benzyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2497711.png)

![2-[7-[(4-Tert-butylphenyl)methoxy]-4-methyl-2-oxochromen-3-yl]acetic acid](/img/structure/B2497713.png)

![(6,7-dihydro-5H-cyclopenta[c]pyridin-4-yl)methanamine](/img/structure/B2497716.png)

![N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2497718.png)

![(3r,5r,7r)-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)adamantane-1-carboxamide](/img/structure/B2497723.png)

![N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B2497725.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,4-diethoxybenzamide](/img/structure/B2497726.png)